molecular formula C8H17NO2 B13317458 2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol

2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol

Cat. No.: B13317458
M. Wt: 159.23 g/mol
InChI Key: KKMTWTGJIQINAP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol typically involves the reaction of 3-methylcyclobutanone with formaldehyde and ammonia, followed by reduction with sodium borohydride. The reaction conditions include:

    Temperature: Room temperature to 50°C

    Solvent: Methanol or ethanol

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve similar reaction conditions with optimized parameters for higher yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halides or esters.

Scientific Research Applications

2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate neurotransmitter systems and cellular signaling pathways.

Comparison with Similar Compounds

2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol can be compared with other similar compounds, such as:

    2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol: Similar structure but lacks the methyl group on the cyclobutane ring.

    2-[1-(Aminomethyl)-3-methylcyclobutyl]ethanol: Similar structure but with a different functional group.

    2-[1-(Aminomethyl)-3-methylcyclobutoxy]propan-1-ol: Similar structure but with a different alkyl chain length.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-[1-(aminomethyl)-3-methylcyclobutyl]oxyethanol

InChI

InChI=1S/C8H17NO2/c1-7-4-8(5-7,6-9)11-3-2-10/h7,10H,2-6,9H2,1H3

InChI Key

KKMTWTGJIQINAP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(CN)OCCO

Origin of Product

United States

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